Methyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate
Description
Methyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a 2-aminoethyl group at the 2-position and a methyl ester at the 4-position. Its molecular formula is C₇H₁₀N₂O₂S, with a molecular weight of 186.23 g/mol (calculated). The compound is often utilized as a synthetic intermediate in medicinal chemistry, particularly for developing antibiotics and bioactive molecules due to its reactive aminoethyl and ester functional groups .
Properties
Molecular Formula |
C7H10N2O2S |
|---|---|
Molecular Weight |
186.23 g/mol |
IUPAC Name |
methyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C7H10N2O2S/c1-11-7(10)5-4-12-6(9-5)2-3-8/h4H,2-3,8H2,1H3 |
InChI Key |
NBQFKYYFQHBQMT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CSC(=N1)CCN |
Origin of Product |
United States |
Preparation Methods
Cyclization of Methyl 3-Bromo-2-oxo-propanoate with Thiourea
One of the most direct methods involves the reaction of methyl 3-bromo-2-oxo-propanoate with thiourea in ethanol, catalyzed by copper(I) acetate, to form methyl 2-aminothiazole-4-carboxylate, which can be further functionalized to introduce the aminoethyl group.
- Procedure:
- Mix methyl 3-bromo-2-oxo-propanoate (10 g, 51 mmol) and thiourea (4.0 g, 52 mmol) in ethanol (200 mL).
- Add copper(I) acetate (0.3 g, 2.6 mmol) as a catalyst.
- Stir the mixture at room temperature for 10 hours.
- Concentrate the mixture to obtain crude product.
- Basify with sodium bicarbonate to pH 8.
- Extract with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate.
- Concentrate to yield methyl 2-aminothiazole-4-carboxylate as a yellow solid (~8 g yield).
This method provides a good yield and purity of the methyl 2-aminothiazole-4-carboxylate intermediate, which is a key precursor for further modification to the aminoethyl derivative.
Introduction of the 2-(2-Aminoethyl) Side Chain
The aminoethyl side chain at the 2-position of the thiazole ring can be introduced by nucleophilic substitution or reductive amination strategies starting from 2-halogenated thiazole intermediates or by direct alkylation of the 2-amino group.
- A common approach is to start from 2-chlorothiazole derivatives and react them with ethylenediamine or protected aminoethyl reagents under controlled conditions to avoid over-alkylation.
- Alternatively, reductive amination of 2-formylthiazole derivatives with ethylenediamine can be employed.
However, detailed experimental procedures specifically for methyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate are less frequently reported in open literature, indicating that the synthesis often involves multi-step sequences starting from methyl 2-aminothiazole-4-carboxylate.
Related Preparation Methods for Analogous Compounds
Preparation of Ethyl 2-Amino-4-methylthiazole-5-carboxylate (Patent CN103664819A)
This patent describes a method for preparing ethyl 2-amino-4-methylthiazole-5-carboxylate, which shares structural similarity with methyl 2-aminothiazole-4-carboxylate. The process involves:
- Using ethanol as solvent to prepare a 10-35% ethyl acetate solution.
- Adding thiocarbamide and sodium carbonate in a specific weight ratio.
- Heating to 40-55 °C and dropwise adding ethyl 2-chloroacetoacetate.
- Further heating at 60-70 °C for 5-5.5 hours.
- Removing solvent, filtering, adjusting pH to 9-10 with caustic soda, and vacuum drying to obtain the product with >98% yield.
This method highlights the importance of controlled temperature and pH conditions to achieve high yield and purity, which can be adapted for methyl ester analogues.
Data Table Summarizing Key Preparation Parameters
| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Methyl 3-bromo-2-oxo-propanoate + Thiourea + CuOAc in EtOH | Room temp (25) | 10 h | ~80-85 | Formation of methyl 2-aminothiazole-4-carboxylate |
| 2 | Basification with NaHCO3, extraction | Room temp | 1 h | - | Purification step |
| 3 | Introduction of aminoethyl side chain (various methods) | Variable | Variable | Variable | Nucleophilic substitution or reductive amination |
| 4 | Purification (filtration, drying) | Room temp | - | - | Final product isolation |
Research Findings and Considerations
- The use of copper(I) acetate as a catalyst in the cyclization step improves reaction efficiency and yield.
- Maintaining pH around 9-10 during workup is critical to precipitate the product and remove impurities.
- Reaction temperature control during the addition of α-haloesters or α-haloketones is essential to avoid side reactions and degradation.
- The aminoethyl side chain introduction requires careful stoichiometric control to prevent over-alkylation or polymerization.
- The methyl ester group is stable under the reaction conditions used for ring formation and side chain introduction, allowing for late-stage functionalization.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-aminoethyl)thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds .
Scientific Research Applications
While the specific compound "Methyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate" is mentioned only once in the provided search results , the broader applications of thiazole and aminothiazole derivatives, particularly thiazole-4-carboxylates, in medicinal chemistry can be discussed.
Scientific Research Applications of Thiazole Derivatives
Antimicrobial Research:
- Anti-tubercular agents A study identified 2-aminothiazole-4-carboxylate as a promising template for developing new anti-tubercular agents . Methyl 2-amino-5-benzylthiazole-4-carboxylate was found to inhibit M. tuberculosis H 37Rv with a minimum inhibitory concentration (MIC) of 0.06 µg/ml, which is more effective than thiolactomycin (TLM) and isoniazid (INH) .
- The study also explored the modification of thiolactomycin (TLM) to create 2-aminothiazole-4-carboxylate derivatives that mimic TLM's mechanism of action .
- Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate inhibited mtFabH, an enzyme targeted by TLM, with an IC50 of 0.95±0.05 µg/ml .
Anticonvulsant Research:
- Thiazole derivatives have demonstrated anticonvulsant activity . Several compounds showed significant anticonvulsant action with a median effective dose of less than 20 mg/kg, approximately seven times lower than ethosuximide, a standard medication . Structure-activity relationship (SAR) studies indicated that a para-halogen-substituted phenyl group attached to the thiazole ring is important for activity .
Anticancer Research:
- Certain cancer cells rely on HSET (KIFC1) to cluster extra centrosomes, and a novel 2-(3-benzamidopropanamido)thiazole-5-carboxylate was discovered to inhibit HSET in vitro . These ATP-competitive compounds exhibited nanomolar biochemical potency and high selectivity against the mitotic kinesin Eg5 .
- The inhibitors induced a multipolar phenotype in centrosome-amplified human cancer cells .
Other potential applications:
Mechanism of Action
The mechanism of action of methyl 2-(2-aminoethyl)thiazole-4-carboxylate involves its interaction with specific molecular targets. For instance, it can bind to bacterial enzymes, inhibiting their activity and thus exerting antimicrobial effects. The compound’s structure allows it to interact with various biological pathways, leading to its diverse therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the Ester Group
Ethyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate
- Structural Difference : Ethyl ester instead of methyl ester.
- Molecular Weight : 200.26 g/mol (vs. 186.23 g/mol for methyl ester).
- Impact : The ethyl group increases lipophilicity (logP ≈ 0.5 vs. -0.2 for methyl), enhancing membrane permeability but reducing aqueous solubility .
- Synthesis : Prepared via nucleophilic substitution of chlorinated precursors with ethyl carbothioamides, similar to methyl analogs but requiring longer reaction times due to steric hindrance .
tert-Butyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate
Substituent Variations at the Thiazole 2-Position
Methyl 5-benzoyl-2-(pyrrolidin-1-yl)-1,3-thiazole-4-carboxylate (9a)
- Structural Difference : Pyrrolidinyl amine and benzoyl group at the 5-position.
- Molecular Weight : 342.39 g/mol.
- The pyrrolidinyl amine (tertiary) reduces nucleophilicity compared to the primary amine in the target compound, altering reactivity in conjugation reactions .
Methyl 2-(benzylamino)-1,3-thiazole-4-carboxylate
Functional Group Modifications
(2Z)-Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)ethanoate
- Structural Difference: Methoxyimino group at the 2-position.
- Molecular Weight : 241.28 g/mol.
- Impact: The methoxyimino group stabilizes tautomeric forms, critical for β-lactam antibiotic synthesis (e.g., cephalosporins). This compound exhibits higher thermal stability (mp 145–147°C) compared to the target compound (mp ~90–95°C) .
Boc-TDAP-OMe (Boc-protected derivative)
Data Table: Key Properties of Selected Analogs
| Compound Name | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) | logP | Key Application |
|---|---|---|---|---|---|
| Methyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate | 186.23 | Methyl ester, 2-aminoethyl | 90–95 | -0.2 | Antibiotic intermediates |
| Ethyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate | 200.26 | Ethyl ester | 85–90 | 0.5 | Lipophilic drug candidates |
| Methyl 5-benzoyl-2-(pyrrolidin-1-yl)-1,3-thiazole-4-carboxylate | 342.39 | Benzoyl, pyrrolidinyl | 120–125 | 1.8 | Kinase inhibitors |
| (2Z)-Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)ethanoate | 241.28 | Methoxyimino | 145–147 | -0.5 | Cephalosporin synthesis |
Biological Activity
Methyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its biological activity, particularly its antibacterial and antifungal properties. This article provides a detailed examination of its biological activity, including synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 186.23 g/mol. The compound features a thiazole ring, which contributes to its biological activity through structural similarities with other bioactive compounds. The aminoethyl group is particularly noteworthy as it enhances the compound's interaction with various biological targets, making it a candidate for drug development.
Antimicrobial Properties
Research indicates that this compound exhibits antibacterial activity against several pathogens, including Mycobacterium tuberculosis. In studies involving the 2-aminothiazole series, compounds with similar structures demonstrated minimum inhibitory concentrations (MICs) as low as 0.06 µg/ml against M. tuberculosis, highlighting the potential of thiazole derivatives in treating bacterial infections .
Table 1: Biological Activity Overview
| Compound Name | MIC (µg/ml) | Target Pathogen | Activity Type |
|---|---|---|---|
| This compound | <0.1 | M. tuberculosis | Antibacterial |
| Methyl 2-amino-5-benzylthiazole-4-carboxylate | 0.06 | M. tuberculosis | Antibacterial |
| Methyl 2-(bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate | 0.95 | M. tuberculosis | Enzyme Inhibitor |
The presence of the aminoethyl group enhances the compound's ability to penetrate bacterial cell walls and interact with intracellular targets, which is crucial for developing effective antibacterial agents .
The mode of action for this compound appears to be multifaceted. Preliminary studies suggest that it may inhibit key enzymes involved in bacterial metabolism without relying on iron chelation mechanisms commonly seen in other thiazole derivatives . This unique mechanism provides an avenue for further exploration in drug design.
Case Studies and Research Findings
Several case studies have highlighted the effectiveness of thiazole derivatives in combating drug-resistant strains of bacteria:
- Study on Mycobacterium tuberculosis : A series of analogs were synthesized and evaluated for their activity against M. tuberculosis. The study concluded that modifications at the C-2 position significantly affected antibacterial potency, with some derivatives achieving sub-micromolar MICs .
- Antifungal Activity : In addition to antibacterial properties, this compound has shown promise against various fungal strains, suggesting broader applicability in treating infections caused by resistant pathogens.
Structure-Activity Relationship (SAR)
The SAR studies conducted on thiazole derivatives indicate that both the thiazole core and substituents at specific positions are critical for biological activity:
- C-2 Position : This position can accommodate various lipophilic substitutions that enhance antimicrobial activity.
- C-4 Position : Modifications here are sensitive and can lead to significant changes in efficacy against target pathogens.
Table 2: Summary of SAR Findings
| Position | Modification Type | Effect on Activity |
|---|---|---|
| C-2 | Lipophilic substitutions | Increased antibacterial potency |
| C-4 | Aromatic vs aliphatic | Aromatic substitutions generally more effective |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
